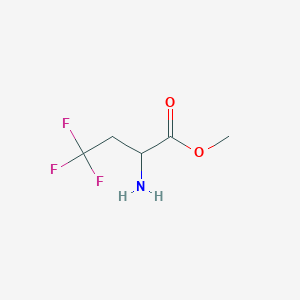

Methyl 2-amino-4,4,4-trifluorobutanoate

CAS No.:

Cat. No.: VC17797703

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8F3NO2 |

|---|---|

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | methyl 2-amino-4,4,4-trifluorobutanoate |

| Standard InChI | InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3 |

| Standard InChI Key | WZKQAIWCKKIFHK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-amino-4,4,4-trifluorobutanoate belongs to the class of fluorinated amino acid esters. Its structure consists of a butanoate backbone with:

-

A methyl ester group at the carboxyl terminus.

-

An amino group (-NH) at the C2 position.

-

A trifluoromethyl group (-CF) at the C4 position.

This arrangement creates a stereogenic center at C2, enabling the compound to participate in enantioselective reactions . The fluorine atoms induce electron-withdrawing effects, modulating the compound’s reactivity and physicochemical properties .

Physicochemical Properties

Key properties derived from experimental data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.12 g/mol | |

| Purity | ≥97% (HPLC) | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | 1.43 g/cm³ (estimated) |

The density value is inferred from structurally analogous compounds, such as methyl 4,4,4-trifluorobutanoate, which shares a similar trifluorobutanoate backbone . The absence of melting/boiling point data in literature underscores the need for further experimental characterization.

Synthetic Methodologies

Industrial-Scale Production

MolCore BioPharmatech reports a standardized synthesis under ISO-certified conditions, though specific details remain proprietary. The process likely involves:

-

Fluorination: Introduction of trifluoromethyl groups via halogen exchange (Halex) reactions.

-

Esterification: Methylation of the carboxyl group using methanol under acidic or enzymatic conditions.

-

Amination: Selective introduction of the amino group at C2 via Strecker synthesis or reductive amination .

Photoredox-Catalyzed Synthesis

Recent advances in photoredox catalysis enable asymmetric synthesis of α-tertiary amino acid derivatives from methyl 2-amino-4,4,4-trifluorobutanoate. Zeng et al. (2025) demonstrated the generation of α-carbonyl carbocations via visible-light irradiation, facilitating C–C bond formation with aryl and alkyl nucleophiles . Key steps include:

-

Photoactivation: A Ru(bpy) catalyst absorbs visible light, generating excited-state species.

-

Oxidative Quenching: The catalyst oxidizes a sacrificial donor (e.g., triethylamine), producing a strong oxidant.

-

Carbocation Formation: The oxidant abstracts a hydride from the α-position, forming a carbocation intermediate.

-

Nucleophilic Attack: Aryl/alkyl groups add to the carbocation, yielding α-tertiary products .

This method achieves yields up to 84% with excellent stereocontrol, as evidenced by and NMR data .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for methyl 2-amino-4,4,4-trifluorobutanoate derivatives reveal distinct signals attributable to the CF group and stereogenic center:

1H^{1}\text{H}1H NMR (600 MHz, CDCl3_33)

-

δ 3.71 ppm: Singlet integrating to 3H (methyl ester -OCH).

19F^{19}\text{F}19F NMR (565 MHz, CDCl3_33)

13C^{13}\text{C}13C NMR (151 MHz, CDCl3_33)

Infrared (IR) Spectroscopy

IR spectra show key absorptions:

Applications in Pharmaceutical Chemistry

Intermediate for α-Tertiary Amino Acids

Methyl 2-amino-4,4,4-trifluorobutanoate is a precursor to α-tertiary amino acids, which are pivotal in drug design due to their enhanced metabolic stability and bioavailability. For example:

-

Antiviral Agents: Fluorinated amino acids improve resistance to enzymatic degradation in protease inhibitors.

-

Neurological Therapeutics: α-Tertiary structures mimic natural neurotransmitters, aiding in blood-brain barrier penetration .

Asymmetric Synthesis

The compound’s chiral center enables its use in catalytic asymmetric reactions. In a 2025 study, enantiomerically pure methyl (R)-2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS 922178-67-4) was synthesized via kinetic resolution using lipase enzymes, achieving >99% enantiomeric excess (ee) .

Comparative Analysis with Analogous Compounds

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume